N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide
Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their highly pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, they can participate in Sonogashira cross-coupling reactions . Also, they can react with aldehydes in DMSO as an oxidant and reaction medium .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole compound would depend on its exact structure. For example, a compound’s solubility, melting point, and NMR spectra would be determined by its molecular structure .Mechanism of Action
While the specific mechanism of action for “N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide” is not available, benzothiazole derivatives have shown a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and many others .
Safety and Hazards
The safety and hazards associated with a specific benzothiazole compound would depend on its exact structure. It’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling these compounds .
Future Directions
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3S/c1-27-18-9-7-13(11-15(18)23)21(26)24-17-12-14(8-10-19(17)28-2)22-25-16-5-3-4-6-20(16)29-22/h3-12H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDFOBZZONAUPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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